6-(3-Chlorophenoxy)pyridine-2-carboxylic acid
Overview
Description
6-(3-Chlorophenoxy)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H8ClNO3 and its molecular weight is 249.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
6-(3-Chlorophenoxy)pyridine-2-carboxylic acid, with the CAS number 137640-91-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in drug development.
This compound is characterized by a pyridine ring substituted with a chlorophenoxy group and a carboxylic acid functional group. Its structural formula can be represented as follows:
This compound exhibits properties that make it suitable for various biological applications, including its role as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5 .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving different cancer cell lines, including HeLa and A549, it demonstrated significant cytotoxic effects. For instance, one study reported an IC50 value of approximately 26 µM against HeLa cells, indicating its potential as a therapeutic agent in cancer treatment .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 26 | Induction of apoptosis |
A549 | Not specified | Cell cycle arrest at G1 phase |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities and receptor signaling pathways, leading to altered cellular responses. For example, studies suggest that compounds with similar structures can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is crucial for rapidly dividing cancer cells .
Case Studies
- Antiviral Activity : In a study focusing on antiviral properties, derivatives of pyridine compounds were synthesized and tested against viral replication. The introduction of substituents on the pyridine ring significantly affected their antiviral efficacy, suggesting that structural modifications can enhance activity against specific viruses .
- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other agents. For instance, combinations with fluorinated derivatives showed improved antiviral effects compared to the individual compounds .
Properties
IUPAC Name |
6-(3-chlorophenoxy)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-8-3-1-4-9(7-8)17-11-6-2-5-10(14-11)12(15)16/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZSEIZULIUQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137640-91-6 | |
Record name | 6-(3-chlorophenoxy)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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